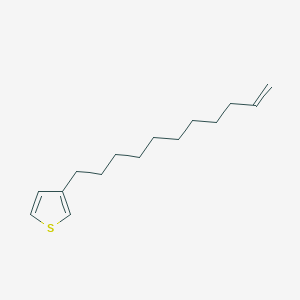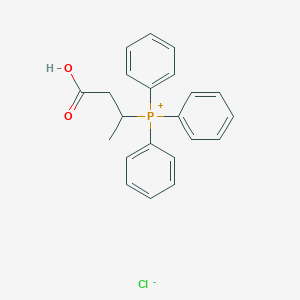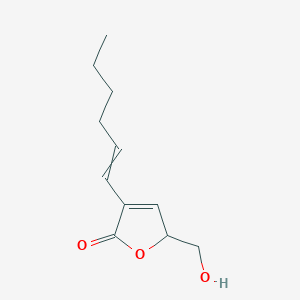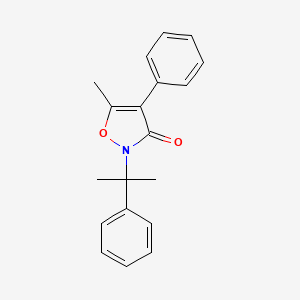![molecular formula C14H10N4O2 B12569474 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole CAS No. 193765-54-7](/img/structure/B12569474.png)
1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole is an organic compound that belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an indole ring. This compound is notable for its vibrant color and is often used in dye chemistry. The indole nucleus is a significant structural motif in many natural and synthetic compounds, contributing to its wide range of applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an indole derivative in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of azo compounds like this compound often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under acidic or basic conditions.
Major Products Formed:
Reduction: 1-[(E)-(4-Aminophenyl)diazenyl]-1H-indole.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole involves its interaction with biological molecules through its diazenyl and indole moieties. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are sensitive to azo compounds and indole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole]
Comparison: 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties compared to other azo compounds. The presence of the indole ring enhances its potential for biological activity and functionalization, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
193765-54-7 |
|---|---|
Molekularformel |
C14H10N4O2 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
indol-1-yl-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-7-5-12(6-8-13)15-16-17-10-9-11-3-1-2-4-14(11)17/h1-10H |
InChI-Schlüssel |
SUZGROCKQCGRIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)





![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)


